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Compound of Interest

Compound Name: 3,4,5-Trichlorophenylboronic acid

Cat. No.: B151388 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3,4,5-Trichlorophenylboronic acid is a synthetic organoboron compound that has garnered

interest in various fields of chemical research, particularly in organic synthesis and medicinal

chemistry. Its utility stems from the presence of the boronic acid functional group, which

enables a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling

reaction. The trichlorinated phenyl ring provides unique electronic and steric properties,

influencing its reactivity and the characteristics of the resulting products. This technical guide

provides a comprehensive review of the available literature on 3,4,5-Trichlorophenylboronic
acid, covering its chemical and physical properties, synthesis, key applications, and biological

activities.

Chemical and Physical Properties
3,4,5-Trichlorophenylboronic acid is a white to off-white crystalline solid. A summary of its

key physical and chemical properties is presented in the table below. While specific data on its

pKa and a detailed solubility profile are not readily available in the literature, it is expected to be

soluble in polar organic solvents and sparingly soluble in non-polar organic solvents and water,

a characteristic common to many arylboronic acids.[1]
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Property Value Reference

CAS Number 862248-93-9 [2][3]

Molecular Formula C₆H₄BCl₃O₂ [2][3]

Molecular Weight 225.27 g/mol [3]

Melting Point > 360 °C [1]

Appearance
White to off-white crystalline

powder
[1]

Purity Typically ≥ 95% [4]

Synthesis
A detailed experimental protocol for the synthesis of 3,4,5-Trichlorophenylboronic acid is not

explicitly described in the reviewed literature. However, a common and effective method for the

synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl

borate. The following protocol is adapted from a well-established procedure for the synthesis of

the analogous 3,4,5-trifluorophenylboronic acid and can be considered a viable route for the

preparation of 3,4,5-Trichlorophenylboronic acid.[3]

Experimental Protocol: Synthesis via Grignard Reaction
Materials:

1-Bromo-3,4,5-trichlorobenzene

Magnesium turnings

Iodine (crystal)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Trimethyl borate

Saturated aqueous ammonium chloride solution
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Ethyl acetate

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate

Procedure:

Grignard Reagent Formation:

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a

dropping funnel, and a magnetic stirrer, add magnesium turnings.

Add a small crystal of iodine and enough anhydrous diethyl ether or THF to cover the

magnesium.

Gently heat the mixture to initiate the reaction.

Slowly add a solution of 1-bromo-3,4,5-trichlorobenzene in anhydrous ether/THF from the

dropping funnel to maintain a gentle reflux.

After the addition is complete, continue stirring the mixture at room temperature for an

additional 1-2 hours to ensure complete formation of the Grignard reagent (3,4,5-

trichlorophenylmagnesium bromide).

Borylation:

In a separate flame-dried flask, dissolve trimethyl borate in anhydrous THF and cool the

solution to -78 °C using a dry ice/acetone bath.

Slowly add the prepared Grignard reagent to the cold trimethyl borate solution via a

cannula.

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Work-up and Purification:
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium

chloride.

Separate the organic layer and extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude

product.

The crude 3,4,5-Trichlorophenylboronic acid can be purified by recrystallization from an

appropriate solvent system (e.g., ethyl acetate/hexane).[3]

Grignard Reagent Formation

Borylation Work-up and Purification
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Caption: General workflow for the synthesis of 3,4,5-Trichlorophenylboronic acid.

Applications in Organic Synthesis
The primary application of 3,4,5-Trichlorophenylboronic acid is as a building block in organic

synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
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This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the

synthesis of biaryl compounds.[5]

Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (in this case,

3,4,5-trichlorophenylboronic acid) with an organic halide or triflate in the presence of a

palladium catalyst and a base. The general catalytic cycle is depicted below.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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While specific examples detailing the use of 3,4,5-Trichlorophenylboronic acid in Suzuki-

Miyaura reactions are not abundant in the searched literature, a general protocol can be

outlined. The choice of catalyst, base, and solvent is crucial for achieving high yields.

General Experimental Protocol for Suzuki-Miyaura
Coupling
Materials:

3,4,5-Trichlorophenylboronic acid

Aryl halide (e.g., aryl bromide or iodide)

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

Solvent (e.g., toluene, dioxane, DMF, often with water)

Procedure:

In a reaction vessel, combine 3,4,5-Trichlorophenylboronic acid (1.0-1.5 equivalents), the

aryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2-3

equivalents).

Add the appropriate solvent system. The reaction is often carried out under an inert

atmosphere (e.g., nitrogen or argon).

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the

progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).

Upon completion, cool the reaction mixture to room temperature.

Perform an aqueous work-up, typically by adding water and extracting the product with an

organic solvent (e.g., ethyl acetate, dichloromethane).

Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or

Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired biaryl

compound.

Applications in Sensor Technology
Boronic acids are well-known for their ability to reversibly bind with 1,2- and 1,3-diols to form

cyclic boronate esters. This property has been extensively utilized in the development of

chemical sensors, particularly for the detection of saccharides like glucose.[6][7] The binding

event can be transduced into a measurable signal, often a change in fluorescence.[8]

While no specific sensor employing 3,4,5-Trichlorophenylboronic acid was found in the

literature, the general principle of a boronic acid-based fluorescent sensor is illustrated below.

The trichlorophenyl group would be expected to influence the Lewis acidity of the boron atom

and the photophysical properties of an attached fluorophore.

Sensor Principle

Fluorophore-Boronic Acid Conjugate

Reversible Binding

Saccharide (e.g., Glucose)

Fluorophore-Boronate Ester Complex Change in Fluorescence

Click to download full resolution via product page

Caption: General mechanism of a boronic acid-based fluorescent saccharide sensor.

Biological Activities
The biological activities of 3,4,5-Trichlorophenylboronic acid have not been extensively

studied. However, the broader class of arylboronic acids has been investigated for various

biological effects.

Enzyme Inhibition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/15617256/
https://www.researchgate.net/publication/8113781_Boronic_Acid_Based_Modular_Fluorescent_Sensors_for_Glucose
https://pmc.ncbi.nlm.nih.gov/articles/PMC9084483/
https://www.benchchem.com/product/b151388?utm_src=pdf-body
https://www.benchchem.com/product/b151388?utm_src=pdf-body-img
https://www.benchchem.com/product/b151388?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Arylboronic acids are known to be competitive inhibitors of serine proteases, such as

chymotrypsin and subtilisin.[1][2] The inhibitory mechanism is believed to involve the donation

of an electron pair from the active site histidine to the boron atom of the bound inhibitor.[1] It is

plausible that 3,4,5-Trichlorophenylboronic acid could exhibit similar inhibitory activity

against serine proteases, although specific studies are lacking.

Cytotoxicity
There is no specific data available on the cytotoxicity of 3,4,5-Trichlorophenylboronic acid
against cancer cell lines. However, various other substituted phenylboronic acid derivatives

have been evaluated for their cytotoxic potential. For instance, some N-(3,4,5-

trimethoxyphenyl)pyridin-2(1H)-one derivatives have shown moderate antiproliferative activity

against human colon cancer cells.[9] Further research is required to determine the cytotoxic

profile of 3,4,5-Trichlorophenylboronic acid.

Modulation of Signaling Pathways
The effect of 3,4,5-Trichlorophenylboronic acid on specific signaling pathways has not been

reported. However, boronic acid-containing compounds, such as bortezomib, are known to

target and inhibit the NF-κB signaling pathway, which is crucial in many cellular processes,

including inflammation and cancer.[10] Given this precedent, it is conceivable that 3,4,5-
Trichlorophenylboronic acid or its derivatives could modulate this or other signaling

pathways, but this remains an area for future investigation.

Conclusion
3,4,5-Trichlorophenylboronic acid is a valuable synthetic intermediate with significant

potential in organic synthesis, particularly for the construction of complex biaryl structures via

the Suzuki-Miyaura cross-coupling reaction. While its applications in sensor technology and its

biological activities are less explored, the known properties of the broader class of arylboronic

acids suggest promising avenues for future research. The development of detailed synthetic

protocols and a thorough investigation into its biological effects will be crucial for unlocking the

full potential of this compound in materials science and drug discovery. Further studies are

warranted to elucidate its specific reactivity, sensor capabilities, and pharmacological profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. In vitro cytotoxic potential of against human cancer cell lines. - National Genomics Data
Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

4. researchgate.net [researchgate.net]

5. CN110981699A - A kind of synthetic process improvement of 3,4,5-trifluorophenol -
Google Patents [patents.google.com]

6. Progress in boronic acid-based fluorescent glucose sensors - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. Recent development of boronic acid-based fluorescent sensors - PMC
[pmc.ncbi.nlm.nih.gov]

9. Synthesis and in vitro cytotoxic evaluation of novel N-(3,4,5-trimethoxyphenyl)pyridin-
2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

10. Targeting the NF-kappaB signaling pathway in Notch1-induced T-cell leukemia - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to 3,4,5-
Trichlorophenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151388#literature-review-of-3-4-5-
trichlorophenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b151388?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/4993411/
https://www.researchgate.net/publication/18176196_Inhibition_of_Serine_Proteases_by_Arylboronic_Acids
https://ngdc.cncb.ac.cn/openlb/publication/OLB-PM-34354467
https://ngdc.cncb.ac.cn/openlb/publication/OLB-PM-34354467
https://www.researchgate.net/figure/The-results-of-in-vitro-cytotoxicity-against-selected-cancer-cell-lines-for-complexes_fig10_265692178
https://patents.google.com/patent/CN110981699A/en
https://patents.google.com/patent/CN110981699A/en
https://pubmed.ncbi.nlm.nih.gov/15617256/
https://pubmed.ncbi.nlm.nih.gov/15617256/
https://www.researchgate.net/publication/8113781_Boronic_Acid_Based_Modular_Fluorescent_Sensors_for_Glucose
https://pmc.ncbi.nlm.nih.gov/articles/PMC9084483/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9084483/
https://pubmed.ncbi.nlm.nih.gov/23612851/
https://pubmed.ncbi.nlm.nih.gov/23612851/
https://pubmed.ncbi.nlm.nih.gov/17173050/
https://pubmed.ncbi.nlm.nih.gov/17173050/
https://www.benchchem.com/product/b151388#literature-review-of-3-4-5-trichlorophenylboronic-acid
https://www.benchchem.com/product/b151388#literature-review-of-3-4-5-trichlorophenylboronic-acid
https://www.benchchem.com/product/b151388#literature-review-of-3-4-5-trichlorophenylboronic-acid
https://www.benchchem.com/product/b151388#literature-review-of-3-4-5-trichlorophenylboronic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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